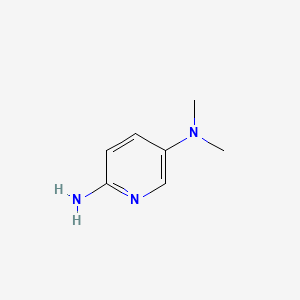
N5,N5-Dimethylpyridine-2,5-diamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N5,N5-dimethylpyridine-2,5-diamine derivatives has been explored in various studies. For instance, a novel compound, 5,5-dimethyl-2,2-di(pyridin-2-yl)hexahydropyrimidine, was synthesized through a one-pot condensation reaction of 2,2-dimethylpropane-1,3-diamine with di(pyridin-2-yl)methanone using dichloromethane as a solvent at room temperature . This process highlights the potential for creating complex structures from simpler diamine precursors. Similarly, the synthesis of a copper complex from N-(2-pyridylmethyl)pyridine-2-methylketimine (L1) involved an oxidation and condensation reaction mediated by Cu(NO3)2.3H2O, leading to the formation of a compound with a C-C bond-forming reaction .
Molecular Structure Analysis
The molecular structure of the synthesized compounds is determined using various analytical techniques. For the hexahydropyrimidine derivative, the structure was confirmed based on elemental analysis, UV-visible, 1H-NMR, 13C-NMR, IR, and mass spectral data . In the case of the copper complex, the structure was elucidated to have a mer-N3O3 environment for one of the copper centers and a distorted trigonal-bipyramidal geometry for the other . These studies demonstrate the diverse molecular geometries that can be achieved with N5,N5-dimethylpyridine-2,5-diamine derivatives.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are quite intricate. The hexahydropyrimidine
Wissenschaftliche Forschungsanwendungen
Electrochemical Hydrogen Production
N5,N5-Dimethylpyridine-2,5-diamine is used in nickel complexes for electrochemical hydrogen production from neutral water. One such nickel complex with a diamine-tripyridine ligand exhibited a turnover number of 308,000 over 60 hours at -1.25 V vs. SHE, with a Faradaic efficiency of about 91% (Zhang et al., 2014).
Antimicrobial Agents
This compound has been synthesized as part of a series of novel N5-(2-substituted benzylidene)-N2, N2-dimethyl-N4-phenyl pyrimidine-2,4,5-triamine for antimicrobial purposes. These compounds demonstrated significant antimicrobial activity against various bacteria and fungi (Rao, Rao, & Koteswara, 2020).
Photochemical Reactions
N5,N5-Dimethylpyridine-2,5-diamine is involved in vapor-phase photochemical reactions. Irradiation of its vapors at specific wavelengths results in the formation of isomerization products and undergoes reactions like demethylation to yield other pyridine derivatives (Pavlik et al., 1999).
Anticancer Agent Development
Synthesized variants of N5,N5-Dimethylpyridine-2,5-diamine have shown potential as anticancer agents. They exhibited significant activity against HeLa cell lines, showing promise for future cancer treatment research (Rao, Rao, Koteswara Rao, & Maddur, 2020).
Coordination Chemistry
This compound plays a role in the formation of metal complexes. For instance, Mn2+ ion uses it as a template in the synthesis of complexes with pentagonal-bipyramidal and pentagonal-pyramidal structures (Drew et al., 1977).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-N,5-N-dimethylpyridine-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10(2)6-3-4-7(8)9-5-6/h3-5H,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYQLAFJZQNFCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192908 | |
| Record name | N5,N5-Dimethylpyridine-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N5,N5-Dimethylpyridine-2,5-diamine | |
CAS RN |
39856-52-5 | |
| Record name | N5,N5-Dimethyl-2,5-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39856-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N5,N5-Dimethylpyridine-2,5-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039856525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N5,N5-Dimethylpyridine-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N5,N5-dimethylpyridine-2,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

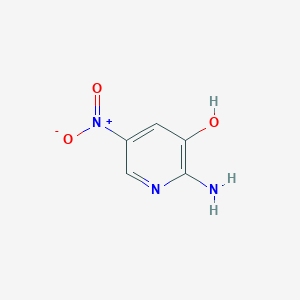
![4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275344.png)
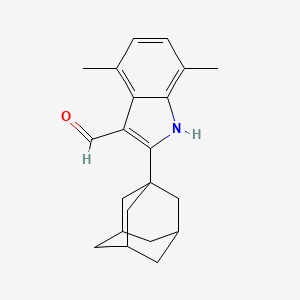

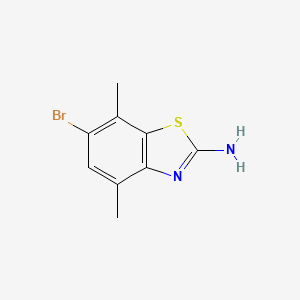
![Benzyl N-[2-methyl-1-(phenylsulfonyl)propyl]-carbamate](/img/structure/B1275354.png)
![5-[1-(3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275356.png)
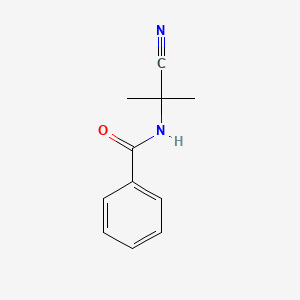
![5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275360.png)
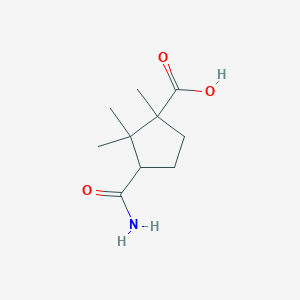
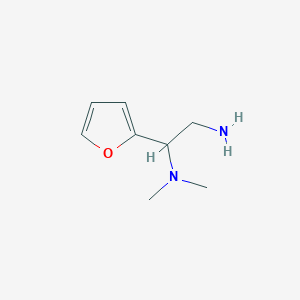
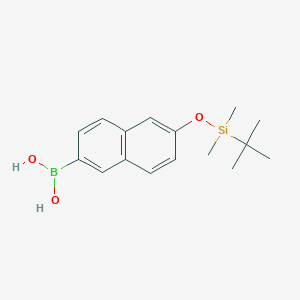
![1-{2-[(Benzoyloxy)imino]cyclohexyl}-2,4-dinitrobenzene](/img/structure/B1275375.png)
![4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275376.png)